

UCB-35440 (ucb 28557) versus Cetirizine in Histamine-Induced Inflammation: A Comparative Analysis

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Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355

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This guide provides a detailed comparison of the pharmacological activity of **UCB-35440**, identified as ucb 28557 (the (S)-enantiomer of cetirizine), and its racemic parent compound, cetirizine, in the context of histamine-induced cutaneous inflammation. The data presented is derived from a randomized, double-blind, crossover clinical study in healthy volunteers, offering a direct comparison of their antihistaminic properties.

Executive Summary

Cetirizine, a widely used second-generation H1-receptor antagonist, exists as a racemic mixture of two enantiomers: levocetirizine ((R)-enantiomer) and ucb 28557 ((S)-enantiomer).^[1] Experimental evidence from a human clinical trial demonstrates that the antihistaminic activity of cetirizine is primarily attributable to its (R)-enantiomer, levocetirizine. In a histamine-induced wheal and flare model, ucb 28557 (referred to as **UCB-35440** in the user query) was found to be inactive, showing no significant inhibition of the inflammatory response.^[1] In contrast, both cetirizine and levocetirizine produced a marked and sustained inhibition of the histamine-induced wheal and flare.^[1]

Quantitative Data Comparison

The following table summarizes the key findings from a study comparing single oral doses of 5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557 on histamine-induced wheal and flare responses in 18 healthy volunteers.^[1]

Parameter	Cetirizine (5.0 mg)	Levocetirizine (2.5 mg)	ucb 28557 (2.5 mg)
Maximum Wheal Inhibition	79.5%	83.8%	Inactive
Time to Maximum Wheal Inhibition	~ 6 hours	~ 6 hours	N/A
Duration of Wheal Inhibition	24.4 hours	28.4 hours	N/A
Maximum Flare Inhibition	88.5%	83.6%	Inactive
Time to Maximum Flare Inhibition	~ 6 hours	~ 6 hours	N/A
Duration of Flare Inhibition	28.4 hours	26.0 hours	N/A

Data sourced from Grant et al., 2001.^[1]

Experimental Protocol: Histamine-Induced Wheal and Flare

The following methodology was employed to assess the antihistaminic effects of the test compounds.^[1]

Study Design: A randomized, double-blind, crossover study was conducted with 18 healthy volunteers. Each participant received a single oral dose of 5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557, with a washout period between each treatment.

Histamine Challenge:

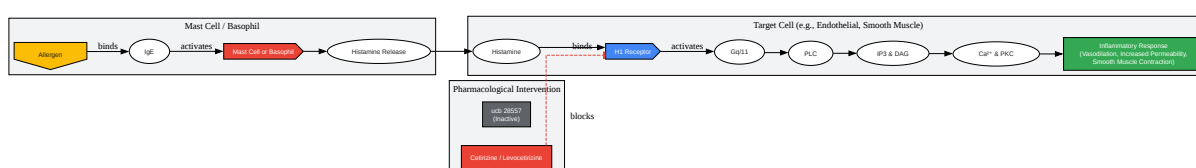
- **Baseline Measurement:** Prior to treatment administration, a baseline histamine-induced wheal and flare response was established for each volunteer.
- **Histamine Administration:** Histamine was introduced into the skin of the forearm.
- **Post-Dose Measurements:** The wheal and flare responses were measured at various time points over a 32-hour period following the administration of the study drug.

Efficacy Assessment: The efficacy of each treatment was determined by calculating the percent inhibition of the histamine-induced wheal and flare areas compared to the pre-treatment baseline.

Pharmacokinetic Analysis: Blood and urine samples were collected at timed intervals to analyze the concentrations of each study drug and elucidate their pharmacokinetic profiles.[1]

Visualizations

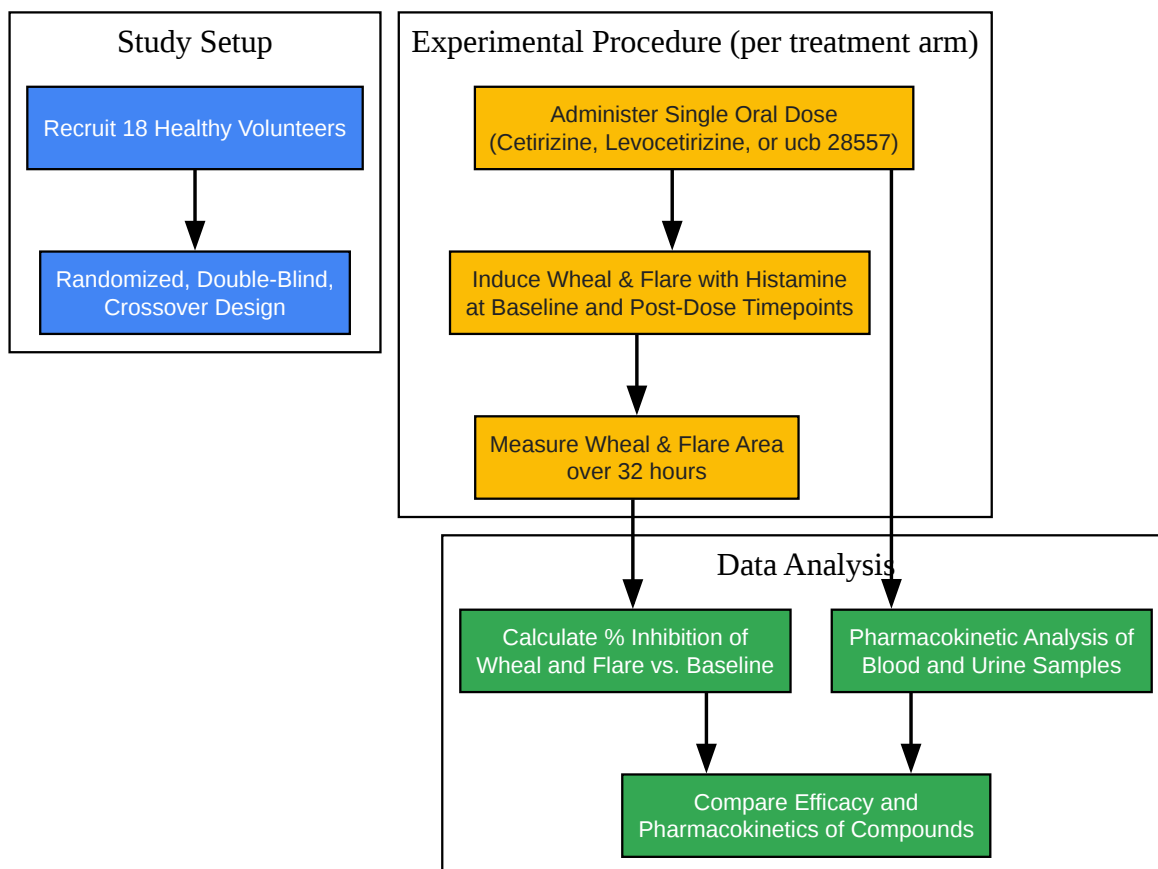
Signaling Pathway of Histamine-Induced Inflammation



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Caption: Histamine signaling pathway and the antagonistic action of cetirizine.

Experimental Workflow: Histamine Wheal & Flare Assay



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Caption: Workflow for the histamine-induced wheal and flare clinical trial.

Mechanism of Action

Cetirizine is a selective antagonist of the histamine H1 receptor.^{[2][3]} During an allergic response, histamine is released from mast cells and basophils and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and vasodilation.^{[2][4]} Cetirizine competitively binds to these H1 receptors, preventing histamine from exerting its effects and thereby reducing the symptoms of an allergic reaction.^{[2][3]} The clinical data indicates that this H1 receptor antagonism is stereospecific, with levocetirizine being the active enantiomer

responsible for the antihistaminic effects of cetirizine.[1] Ucb 28557, the (S)-enantiomer, does not appear to contribute to the H1-receptor blocking activity of the racemic mixture.[1]

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References

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